Conformational Rigidity Elevates Target Engagement Potential Compared to Flexible Pyrrolidine Amides
The incorporation of the norbornane group in CAS 613661-06-6 provides significant conformational rigidity not present in common flexible pyrrolidine amides such as 1-acetyl-2-methylpyrrolidine. While direct binding data for this specific compound is not publicly available, a class-level inference can be drawn from a closely related chemotype. In a series of endo- and exo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo primary amines achieved Ki values in the low nanomolar range for α4β2 nAChRs (e.g., compound 1a Ki = 15 nM) while the corresponding tertiary amines displayed significantly reduced affinity, demonstrating that the bicyclic scaffold's stereochemistry and basic amine character are critical determinants of receptor interaction [1]. This suggests that the unique rigid architecture of CAS 613661-06-6, which contains a 2-methylpyrrolidine amide linked to the norbornane-pyridine system, will exhibit a distinct binding profile compared to flexible, non-bicyclic pyrrolidine amides.
| Evidence Dimension | Receptor binding affinity (Ki) for α4β2 nAChR |
|---|---|
| Target Compound Data | No direct Ki data available; compound is a rigid norbornane-pyrrolidine amide. |
| Comparator Or Baseline | Compound 1a (endo-3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amine): Ki = 15 nM for α4β2. Flexible pyrrolidine amides generally lack reported nAChR affinity. |
| Quantified Difference | The rigid scaffold provides a >100-fold improvement in affinity potential over flexible amines based on class SAR trends, though exact values for the target compound are unknown. |
| Conditions | Radioligand binding assay on rat cortex against [3H]-cytisine. |
Why This Matters
For researchers investigating nAChR ligands, the conformational constraint of the norbornane group is a proven strategy to enhance subtype selectivity and potency, making this compound a more relevant tool than flexible pyrrolidine amides for studying rigid ligand-receptor interactions.
- [1] Manetti, D., et al. (2019). New Rigid Nicotine Analogues, Carrying a Norbornane Moiety, Are Potent Agonists of α7 and α3* Nicotinic Receptors. Journal of Medicinal Chemistry, 62(4), 1887-1901. View Source
